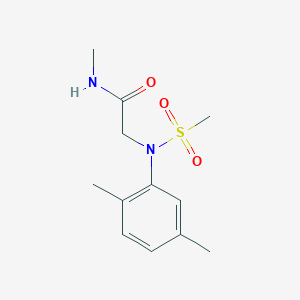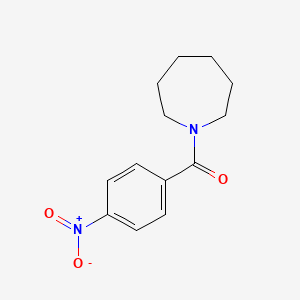![molecular formula C19H18N4 B5857845 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in a variety of cellular processes, including glucose metabolism, cell proliferation, and apoptosis. In
Mecanismo De Acción
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine is a potent inhibitor of glycogen synthase kinase-3 (this compound), an enzyme that plays a critical role in a variety of cellular processes. This compound is involved in the regulation of glucose metabolism, cell proliferation, and apoptosis. By inhibiting this compound, this compound has been shown to have neuroprotective effects, as well as potential therapeutic applications in diabetes, cancer, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, it has been shown to reduce amyloid-beta deposition and improve cognitive function. In animal models of Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function. Additionally, it has been investigated as a potential treatment for diabetes, cancer, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine in lab experiments is its potent inhibitory effects on this compound. This allows for the investigation of the role of this compound in a variety of cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine. One direction is the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, the development of more selective this compound inhibitors may lead to the development of more effective treatments for a variety of diseases. Finally, the investigation of the potential side effects of this compound will be important for the development of safe and effective treatments.
Métodos De Síntesis
The synthesis of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine involves the reaction of 2,3-diaminophenazine with 4-methyl-1-piperidinylmethyl chloride in the presence of potassium carbonate. The reaction is carried out in a solvent mixture of N,N-dimethylformamide and toluene at elevated temperatures. The resulting product is purified through column chromatography, yielding a white solid with a melting point of 267-269°C.
Aplicaciones Científicas De Investigación
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, it has been investigated as a potential treatment for diabetes, cancer, and inflammation.
Propiedades
IUPAC Name |
5-methyl-9-pyrrolidin-1-ylbenzimidazolo[2,1-a]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c1-13-15-6-2-3-7-16(15)19-20-17-9-8-14(22-10-4-5-11-22)12-18(17)23(19)21-13/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUHTVTYBCRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=CC(=C3)N4CCCC4)N=C2C5=CC=CC=C15 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)

![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5857844.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)